molecular formula C23H19N5O3 B2968754 6-(benzyloxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-4-carboxamide CAS No. 2034618-40-9

6-(benzyloxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-4-carboxamide

Cat. No.: B2968754
CAS No.: 2034618-40-9
M. Wt: 413.437
InChI Key: FTIPXSFCUDPJEN-UHFFFAOYSA-N
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Description

This compound features a pyrimidine-4-carboxamide core substituted at position 6 with a benzyloxy group. The carboxamide nitrogen is linked to a phenyl ring, which is further substituted at the ortho position with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety. This structural architecture combines two heterocyclic systems (pyrimidine and pyridazinone) connected via a phenyl bridge. Such hybrid structures are often explored in medicinal chemistry for targeting enzymes like kinases or phosphodiesterases (PDEs), where the carboxamide group can engage in hydrogen bonding with catalytic residues, and the aromatic systems may facilitate π-π stacking interactions . The benzyloxy group may influence lipophilicity and metabolic stability, while the dihydropyridazinone ring could introduce conformational rigidity and additional hydrogen-bonding capacity.

Properties

IUPAC Name

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-6-phenylmethoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3/c1-28-22(29)12-11-19(27-28)17-9-5-6-10-18(17)26-23(30)20-13-21(25-15-24-20)31-14-16-7-3-2-4-8-16/h2-13,15H,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIPXSFCUDPJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=NC=N3)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(benzyloxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by a pyrimidine core substituted with various functional groups. The molecular formula is C19H20N4O3C_{19}H_{20}N_4O_3 with a molecular weight of approximately 356.39 g/mol. The presence of the benzyloxy and pyridazinone moieties suggests potential interactions with biological targets, particularly in enzyme inhibition.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, similar compounds have shown low micromolar to nanomolar inhibitory effects against various pathogens, including HIV-1 . This suggests a potential for the compound in developing antiviral agents.

Phosphodiesterase Inhibition

The compound's structural similarities to known phosphodiesterase (PDE) inhibitors indicate it may also function as a selective PDE inhibitor. PDEs are critical in regulating intracellular levels of cyclic nucleotides, which play pivotal roles in numerous physiological processes. Selective PDE4 inhibitors have been particularly noted for their anti-inflammatory effects, making this compound a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

The proposed mechanism involves the inhibition of specific PDE isoforms, leading to increased levels of cyclic AMP (cAMP), which can modulate inflammatory responses and other cellular activities. Molecular docking studies suggest that the compound may bind effectively within the catalytic site of PDEs, potentially offering insights into its selectivity and potency .

Case Studies and Research Findings

StudyFindings
In vitro study on antimicrobial activity Demonstrated low nanomolar activity against HIV-1 .Supports potential use in antiviral therapies.
PDE inhibition assays Showed IC50 values comparable to established PDE4 inhibitors .Indicates promise for anti-inflammatory applications.
Animal model studies Reduced airway hyperreactivity in asthmatic mice models .Suggests efficacy in respiratory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1-Amino-1-methylethyl)-N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-4-pyrimidinecarboxamide ()

  • Core Structure: Shares the pyrimidine-4-carboxamide scaffold but lacks the pyridazinone-containing phenyl substituent.
  • Position 5: Hydroxyl group (increases polarity but may reduce metabolic stability due to susceptibility to glucuronidation). N-Substituent: 4-Fluorobenzyl (electron-withdrawing fluorine enhances lipophilicity and may improve blood-brain barrier penetration compared to benzyloxy).
  • Implications: The absence of the pyridazinone-phenyl system simplifies the structure, possibly reducing synthetic complexity. The hydroxyl and amino groups could improve aqueous solubility but may limit membrane permeability .

N-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (369404-26-2; )

  • Substituents: Pyridazinone ring at position 6 (similar to the target compound but without methyl substitution). N-Substituent: 3,4-Dimethylphenyl (hydrophobic substituents may enhance binding to hydrophobic pockets but reduce solubility).
  • Implications: The pyridazine core’s distinct nitrogen arrangement could lead to unique target interactions. However, the lack of a fused phenyl-pyridazinone system may reduce conformational stability compared to the target compound .

4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide (848739-94-6; )

  • Core Structure : Phthalazine (benzene fused to pyridazine) instead of pyrimidine, creating a larger aromatic system.
  • Substituents: Phthalazinone with a methyl group at position 3. Benzamide substituent at position 4.
  • Implications : Increased planarity from the fused phthalazine system may enhance π-π stacking but reduce solubility. The methyl group could sterically hinder binding to certain targets .

(E)-2-Cyano-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide (620110-71-6; )

  • Core Structure: Pyrido[1,2-a]pyrimidine (fused bicyclic system) with a phenoxy substituent.
  • Substituents: Cyano group at position 2 (electron-withdrawing, may enhance electrophilic reactivity).
  • Implications: The fused pyrido-pyrimidine system offers a unique binding profile, while the cyano group could improve binding affinity but pose synthetic challenges .

Structural and Property Comparison Table

Compound Name (Core Structure) Core Heterocycle(s) Key Substituents Notable Features
Target Compound Pyrimidine + Pyridazinone 6-Benzyloxy, N-(2-(1-methyl-6-oxo-pyridazin-3-yl)phenyl) Hybrid heterocyclic system; potential for dual hydrogen bonding and π-stacking.
Compound (Pyrimidine) Pyrimidine 2-(1-Amino-1-methylethyl), 5-hydroxy, N-(4-fluorobenzyl) High polarity, fluorine-enhanced lipophilicity.
369404-26-2 (Pyridazine) Pyridazine 6-oxo, N-(3,4-dimethylphenyl) Adjacent nitrogen atoms; hydrophobic substituents.
848739-94-6 (Phthalazine) Phthalazine 3-methyl-4-oxo, 4-benzamide Fused aromatic system; planar structure.
620110-71-6 (Pyrido-pyrimidine) Pyrido[1,2-a]pyrimidine 2-phenoxy, 9-methyl, (E)-2-cyano-prop-2-enamide Conjugated system; cyano group for reactivity.

Discussion of Structural Implications

  • Solubility: Hydroxyl and amino groups () improve solubility but may increase metabolic vulnerability. The target compound’s benzyloxy group balances lipophilicity and stability.
  • Target Binding: Pyridazinone in the target compound may provide additional hydrogen-bonding sites absent in simpler pyrimidine derivatives.
  • Synthetic Complexity: The hybrid pyrimidine-pyridazinone system in the target compound likely requires multi-step synthesis, whereas ’s compound may be more straightforward.

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